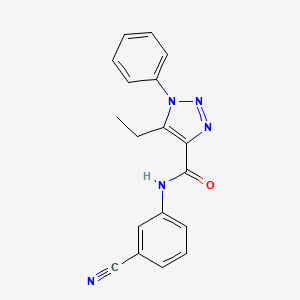
N-(3-cyanophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the cyanophenyl and carboxamide groups. The reaction conditions often require the use of a copper(I) catalyst under mild conditions to facilitate the cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
N-(3-cyanophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse triazole derivatives.
科学研究应用
N-(3-cyanophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules, making it valuable in various industrial processes.
作用机制
The mechanism of action of N-(3-cyanophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as histone deacetylases, leading to altered gene expression and inhibition of cancer cell growth . The compound’s triazole ring and functional groups play a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide: This compound shares a similar structural framework but differs in the presence of an oxadiazole ring.
Cyanoacetohydrazides: These compounds are also used in the synthesis of heterocyclic compounds and share similar reactivity patterns.
Uniqueness
N-(3-cyanophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and the triazole ring, which confer distinct chemical and biological properties
属性
分子式 |
C18H15N5O |
|---|---|
分子量 |
317.3 g/mol |
IUPAC 名称 |
N-(3-cyanophenyl)-5-ethyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H15N5O/c1-2-16-17(21-22-23(16)15-9-4-3-5-10-15)18(24)20-14-8-6-7-13(11-14)12-19/h3-11H,2H2,1H3,(H,20,24) |
InChI 键 |
ADCVWQXIKZPPSA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281591.png)
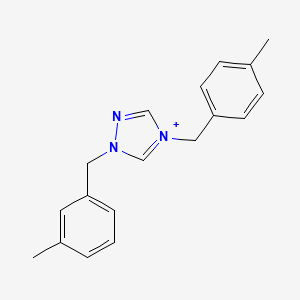
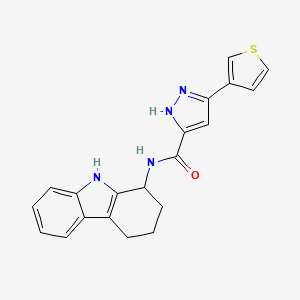
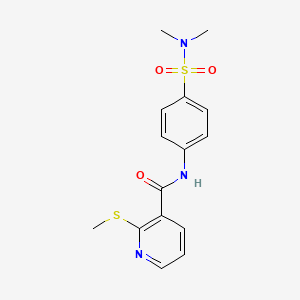

![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)


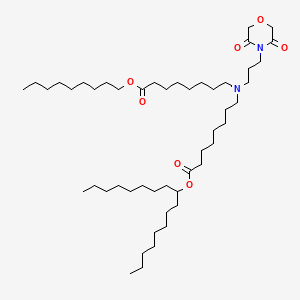
![propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B15281667.png)
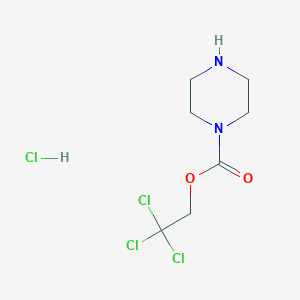
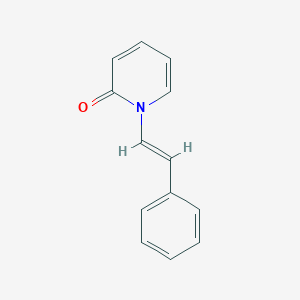
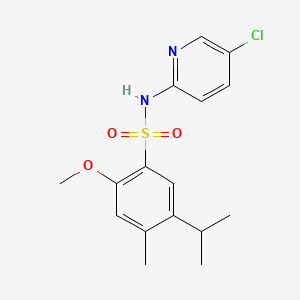
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B15281687.png)
